REACTION_CXSMILES
|
C1(S([N:10]2[C:22]3[CH:21]=[CH:20][CH:19]=[C:18]([O:23][CH2:24][CH:25]([OH:46])[CH2:26][N:27]([CH2:39][C:40]4[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=4)[CH2:28][CH2:29][O:30][C:31]4[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=4[O:37][CH3:38])[C:17]=3[C:16]3[C:11]2=[CH:12][CH:13]=[CH:14][CH:15]=3)(=O)=O)C=CC=CC=1.[OH-].[Na+]>C1COCC1.CO.O>[CH2:39]([N:27]([CH2:28][CH2:29][O:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[O:37][CH3:38])[CH2:26][CH:25]([OH:46])[CH2:24][O:23][C:18]1[C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][C:22]=2[CH:21]=[CH:20][CH:19]=1)[C:40]1[CH:41]=[CH:42][CH:43]=[CH:44][CH:45]=1 |f:1.2,3.4|
|
Name
|
1-(9-Benzenesulfonyl-9H-carbazol-4-yloxy)-3-{benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amino}-propan-2-ol
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C2=CC=CC=C2C=2C(=CC=CC12)OCC(CN(CCOC1=C(C=CC=C1)OC)CC1=CC=CC=C1)O
|
Name
|
THF methanol
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was rotary evaporated (35° C./20 mbar)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 25 ml of toluene
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the toluene phase was washed 3 times with 25 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic phase was rotary evaporated (40° C./15 mbar)
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized with 9 ml ethanol
|
Type
|
FILTRATION
|
Details
|
The product was filtered under suction
|
Type
|
WASH
|
Details
|
washed twice with 3 ml cold ethanol
|
Type
|
CUSTOM
|
Details
|
The substance was dried at 50° C. for 12 h.
|
Duration
|
12 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N(CC(COC1=CC=CC=2NC3=CC=CC=C3C12)O)CCOC1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |